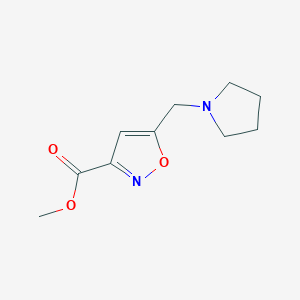
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid
描述
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is an organic compound with the molecular formula C8H10N2O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 3-methyl-1H-pyrazol-1-yl group
作用机制
Mode of Action
It is known that the compound has a succinic acid covalently bonded to the dimethylpyrazole (dmp) ring . This structure may influence its interaction with its targets and the resulting changes.
Biochemical Pathways
It is suggested that the compound may play a role in the nitrication process . Nitrication is a key biological pathway for nitrogen losses .
Result of Action
It is suggested that the compound may reduce n2o emissions and maintain soil nh4+ for a longer time .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid. For instance, it is suggested that the compound’s stability allows its use with other fertilizers such as calcium ammonium nitrate or diammonium phosphate . .
生化分析
Biochemical Properties
It is known that pyrazole derivatives, such as 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid, can participate in proton exchange processes This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the cell, potentially influencing biochemical reactions
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid typically involves the reaction of 3-methyl-1H-pyrazole with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines .
科学研究应用
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 2-(1H-pyrazol-1-yl)succinic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is unique due to the presence of both the pyrazole ring and the succinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .
属性
IUPAC Name |
2-(3-methylpyrazol-1-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYXMGSBMYOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571800 | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-28-0 | |
| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)





